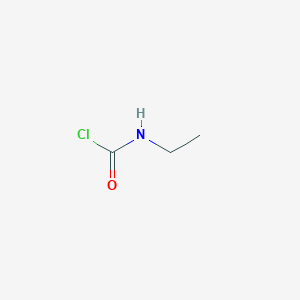

N-ethylcarbamoyl chloride

Overview

Description

Synthesis Analysis

The synthesis of N-ethyl-N-methylcarbamoyl chloride has been explored through a practical and convenient process. This process involves the methylation of N-benzylideneethylamine by dimethyl sulfate, followed by hydrolyzation and neutralization with sodium hydroxide. N-methylethylamine is then reacted with triPhogene to afford N-ethyl-N-methylcarbamoyl chloride, with the chemical structure confirmed by 1H NMR and an overall yield of 57.1% (Deng Yong, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as ethyl chloride, has been conducted using electron-diffraction data combined with spectroscopic moments of inertia. This analysis determined the molecular structure under the assumption of a staggered conformation with Cs symmetry and provided detailed parameter values for molecular dimensions (M. Hirota, T. Iijima, & M. Kimura, 1978).

Chemical Reactions and Properties

N-ethylcarbamoyl chloride participates in various chemical reactions, including the preparation of diselenocarbamates, selenothiocarbamates, and selenoureas when reacted with nucleophiles such as lithium alkylselenolate, lithium alkylthiolate, and amines. The crystal structure of some products, like the Se-phenyl N,N-dimethyldiselenocarbamate, was determined by X-ray diffraction, showcasing the compound's versatility in organic synthesis (M. Koketsu, Y. Fukuta, & H. Ishihara, 2002).

Physical Properties Analysis

The physical properties of compounds structurally similar to this compound, such as crystalline ethylzinc chloride, have been characterized. Ethylzinc chloride exists as a coordination polymer in puckered sheets, contrasting with other structures by adopting a boat rather than chair conformation, which provides insights into the physical structuring of related carbamoyl chlorides (A. Guerrero, D. Hughes, & M. Bochmann, 2006).

Scientific Research Applications

Synthesis of Vinylisocyanate : N-1-chloroethylcarbamoyl chloride is generated by selective photohalogenation of ethylisocyanate and on dehydrohalogenation with suitable aliphatic isocyanates or N,N-dimethylacetamide, vinylisocyanate is obtained in good yields (König, 1990).

Synthesis of Aryl Acetamides : Using a derivative of N-ethylcarbamoyl chloride, the direct transformation of benzylic chlorides into aryl acetamides through palladium-catalyzed aminocarbonylation is described. The electronic properties and position of substituents on the aromatic ring impact coupling efficiency (Zhang, Han, & Chen, 2017).

Synthesis Process Improvement : A practical and convenient process for the synthesis of N-ethyl-N-methylcarbamoyl chloride is investigated, offering milder reaction conditions and higher yield compared to previous methods (Deng Yong, 2008).

Mechanistic Studies in Solvolysis Reactions : Carbamoyl chlorides, including this compound, are important intermediates in solvolysis reactions, often occurring at the carbonyl carbon and usually following an SN1 reaction mechanism. Their solvolysis reactions under various conditions have been extensively studied (D’Souza & Kevill, 2016).

Application in Polymer Stabilization : Ethyl-N-phenylmaleimide-4-carboxylate, a derivative of this compound, has been studied as a stabilizer for poly (vinyl chloride) against laser radiation, showing great improvement in the thermal stability of the polymer (Abdel-Naby & Nouh, 2002).

Mechanism of Action

Target of Action

N-Ethylcarbamoyl chloride is a carbamoyl chloride derivative . Carbamoyl chlorides are functional groups with the formula R2NC(O)Cl . They are known to interact with a variety of biological targets, including proteins and other macromolecules, through their highly reactive carbamoyl chloride group . .

Mode of Action

Carbamoyl chlorides, including this compound, are highly reactive due to the presence of the carbamoyl chloride group . They can react with amines to form carbamates . This reaction is often used in the synthesis of various organic compounds . .

Biochemical Pathways

Carbamoyl chlorides are known to be involved in various chemical reactions, including the formation of carbamates . These reactions can potentially affect various biochemical pathways.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-ethylcarbamoyl chloride are not well-documented in the literature. Carbamoyl chlorides are known to be reactive and can participate in various biochemical reactions. They can interact with different biomolecules, such as proteins and enzymes, through their carbonyl and chloride groups .

Cellular Effects

Chloride ions are known to play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Molecular Mechanism

Carbamoyl chlorides are known to undergo nucleophilic substitution reactions, where the chloride ion is replaced . This could potentially lead to interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of carbamoyl chlorides are known to be influenced by factors such as temperature, pH, and the presence of nucleophiles .

Metabolic Pathways

Carbamoyl chlorides are known to participate in various biochemical reactions, which could potentially involve enzymes or cofactors .

Transport and Distribution

Chloride ions are known to be transported by various transporters, such as the Na±K±2Cl- cotransporter .

Subcellular Localization

The localization of RNAs and proteins within cells is known to be regulated by various factors, including targeting signals and post-translational modifications .

properties

IUPAC Name |

N-ethylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-2-5-3(4)6/h2H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHXSBKGRJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488724 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41891-13-8 | |

| Record name | Ethylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)

![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)

![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)